molecular formula C15H15NO4S2 B2755754 4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid CAS No. 614736-75-3

4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid

Cat. No.: B2755754
CAS No.: 614736-75-3
M. Wt: 337.41
InChI Key: WNSXQGARFJFRDC-FMIVXFBMSA-N
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Description

4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid is a complex chemical compound that comprises a thiazolidine ring, an aromatic methoxy group, and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid typically involves the reaction of 4-methoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate This intermediate then undergoes cyclization in the presence of a catalyst to form the thiazolidine ring

Industrial Production Methods: In an industrial setting, large-scale production of this compound may involve continuous-flow reactors that enhance reaction efficiency and yield. Optimized reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions it Undergoes: 4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid can undergo various types of chemical reactions, including:

  • Oxidation: Undergoes oxidative reactions, particularly at the sulfur and methoxy groups, forming sulfoxides or sulfones.

  • Reduction: Reduction at the oxo group can yield the corresponding alcohol derivative.

  • Substitution: The compound can participate in nucleophilic substitution reactions at the thiazolidine ring and the aromatic methoxy group.

Common Reagents and Conditions: Oxidative reactions may employ oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid. Reductive reactions might use sodium borohydride or lithium aluminum hydride. Substitution reactions typically occur in the presence of strong bases like sodium hydride or potassium tert-butoxide.

Major Products Formed:
  • Oxidation: Sulfoxides, sulfones.

  • Reduction: Alcohol derivatives.

  • Substitution: Substituted thiazolidine or aromatic derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules, particularly in the development of new catalysts and materials.

Biology: Biologically, 4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid has been studied for its role in enzyme inhibition and as a potential therapeutic agent.

Medicine: Medicinal applications include its investigation as an anti-inflammatory agent due to its ability to inhibit specific pathways involved in inflammation. It's also explored for its anticancer properties, particularly in targeting cancer cell growth and inducing apoptosis.

Industry: In the industrial sector, it finds applications in the development of new polymers and as an additive in various chemical processes to enhance efficiency and product quality.

Mechanism of Action

The Mechanism by Which the Compound Exerts Its Effects: The anti-inflammatory and anticancer activities of 4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid are believed to arise from its ability to modulate signaling pathways involved in these processes.

Molecular Targets and Pathways Involved:
  • Anti-inflammatory: Inhibits the cyclooxygenase (COX) enzymes, reducing the synthesis of pro-inflammatory prostaglandins.

  • Anticancer: Targets specific protein kinases involved in cell proliferation and survival, leading to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds:

  • 4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl butanoic acid: Lacks the aromatic methoxy group, impacting its reactivity and applications.

  • 2-oxothiazolidine-4-carboxylic acid:

Highlighting Its Uniqueness: The presence of the 4-methoxyphenyl group and the specific arrangement of functional groups in 4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid confer unique chemical reactivity and biological activity that distinguish it from simpler thiazolidine derivatives.

By embracing these specific attributes and comparison, the full potential and unique capabilities of this compound can be appreciated and harnessed for various scientific and industrial applications.

Properties

IUPAC Name

4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S2/c1-20-11-6-4-10(5-7-11)9-12-14(19)16(15(21)22-12)8-2-3-13(17)18/h4-7,9H,2-3,8H2,1H3,(H,17,18)/b12-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNSXQGARFJFRDC-XFXZXTDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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